molecular formula C18H18N4O3S2 B2823298 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1019100-02-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2823298
CAS No.: 1019100-02-7
M. Wt: 402.49
InChI Key: AFQIVDZIEAIGRC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group. The pyrazole ring is then synthesized separately and coupled with the tetrahydrothiophene derivative. The final step involves the formation of the carboxamide linkage with the thiazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxido group can participate in further oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.

    Substitution: The aromatic rings and heterocycles can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide: Unique due to its combination of heterocyclic rings and functional groups.

    Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents, such as 1-phenyl-3-methyl-5-pyrazolone.

    Thiazole Derivatives: Compounds like 2-aminothiazole, which share the thiazole ring but differ in other structural aspects.

Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups and heterocycles, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-10-26-18(19-12)20-17(23)15-9-16(13-5-3-2-4-6-13)22(21-15)14-7-8-27(24,25)11-14/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQIVDZIEAIGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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